![molecular formula C10H13N3O3S B2664883 N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428367-31-0](/img/structure/B2664883.png)
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . Imidazole is a five-membered planar ring, which is notable for being a part of the amino acid histidine and the biologically important purines.
Molecular Structure Analysis
Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Chemical Reactions Analysis
Furan serves as a diene in Diels–Alder reactions with electron-deficient dienophiles . The reaction product is a mixture of isomers with preference for the endo isomer .
Scientific Research Applications
- Researchers have synthesized derivatives of this compound by attaching a functionalized 2-(furan-3-yl)ethyl moiety to the piperazine ring. These derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria .
- FPCs are essential for transitioning from traditional petroleum-based resources to biomass-derived alternatives. N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can serve as a building block in the synthesis of FPCs. Furfural and 5-hydroxy-methylfurfural are directly available from biomass and can be used to manufacture furan-based chemicals .
Antibacterial Agents
Furan Platform Chemicals (FPCs)
Safety and Hazards
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-13-6-10(11-8-13)17(14,15)12-4-2-9-3-5-16-7-9/h3,5-8,12H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCUFQYCLVCJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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